molecular formula C9H12BrNO2S B1377911 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine CAS No. 123792-44-9

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine

Cat. No. B1377911
M. Wt: 278.17 g/mol
InChI Key: HQNOLAFNFWKITI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is a chemical compound with the CAS Number: 123792-44-9 . It has a molecular weight of 278.17 . The IUPAC name for this compound is 5-bromo-2-(tert-butylsulfonyl)pyridine .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is 1S/C9H12BrNO2S/c1-9(2,3)14(12,13)8-5-4-7(10)6-11-8/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine is a powder that is stored at room temperature . It has a melting point of 116-118 degrees Celsius .

Scientific Research Applications

Novel Synthesis Processes

One area of application is in the synthesis of pharmaceutical compounds, such as omeprazole, a proton pump inhibitor used to treat conditions caused by excess stomach acid. The synthesis of omeprazole and its pharmaceutical impurities has been reviewed, emphasizing novel synthetic routes and the production of specific impurities. These impurities can serve as standard references for further research in drug development and quality control (Saini et al., 2019).

Catalytic Applications

The compound's relevance extends to catalysis, where hybrid catalysts are used for synthesizing pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical applications due to their bioavailability and synthetic versatility. A comprehensive review covers synthetic pathways employing hybrid catalysts, showcasing the broad applicability of these methodologies in developing novel compounds (Parmar et al., 2023).

Structural Diversity in Coordination Chemistry

Additionally, "5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine" contributes to the structural diversity of metal complexes. Research into compounds containing pyridine and its derivatives, such as benzimidazole and benzothiazole, has demonstrated varied applications in spectroscopy, magnetic properties, and electrochemical activity, underlining the material's versatility in coordination chemistry (Boča et al., 2011).

Environmental and Health Impact Studies

Although not directly related to "5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine," studies on the environmental and health impacts of chemically related substances, such as per- and polyfluoroalkyl substances (PFAS), offer insights into the broader context of chemical safety and regulatory concerns. These studies assess the persistence, bioaccumulation, and potential health effects of PFAS compounds, contributing to the understanding of environmental contaminants' behavior and impacts (Domingo & Nadal, 2019).

Safety And Hazards

The safety information for 5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-2-tert-butylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)14(12,13)8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOLAFNFWKITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylpropane-2-sulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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